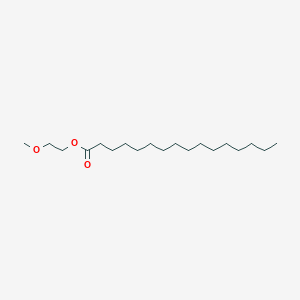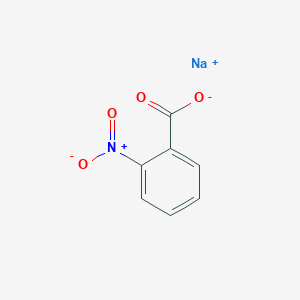
Laurylsulfate de triéthanolamine
Vue d'ensemble
Description
Triethanolamine lauryl sulfate, also known as Tea-Lauryl Sulfate, is an anionic surfactant commonly used in cosmetics and personal care products . It acts as a cleansing and foaming agent in different formulations . It is produced from the sulfation of fatty alcohol via continuous SO3 process .
Synthesis Analysis
Tea-Lauryl Sulfate is synthesized by the reaction between lauryl alcohol and triethanolamine, forming an intermediate compound. This compound is then sulfated by treating it with sulfuric acid, resulting in the final Tea-Lauryl Sulfate product . Triethanolamine (TEA) is produced from the reaction of ethylene oxide with aqueous ammonia .Molecular Structure Analysis
The empirical formula of Triethanolamine lauryl sulfate is C18H41NO7S, and its molecular weight is 415.59 . The SMILES string representation is OCCN(CCO)CCO.CCCCCCCCCCCCOS(O)(=O)=O .Chemical Reactions Analysis
Triethanolamine (TEA) can be reacted with lauryl sulfate to form the foaming base surfactant used in hair shampoos . Fatty acids neutralized with TEA are excellent emulsifiers for oil-in-water emulsions such as gel-type industrial hand cleaners, aerosol shave creams, and hand and body lotions .Physical And Chemical Properties Analysis
Triethanolamine lauryl sulfate is a liquid with a special odor . It is colorless to light yellow in color . The pH of a 10% aqueous solution at 20°C is 6.5-7.5 . Its density at 25°C is 1.035±0.015 (gr/cm3) .Applications De Recherche Scientifique
Agent émulsifiant et de contrôle de la taille des particules
Le laurylsulfate de triéthanolamine est utilisé comme émulsifiant et agent de contrôle de la taille des particules dans la polymérisation en émulsion . Il contribue à stabiliser la dispersion des particules dans une solution, les empêchant de se déposer ou de s'agglomérer.
Agent détergent et moussant
Ce composé peut être utilisé à un pH acide sans réduire son pouvoir détergent et moussant . Il est souvent utilisé dans les produits de nettoyage en raison de sa capacité à éliminer la saleté et les huiles.
Caractère émollient
En introduisant la molécule de triéthanolamine, le this compound leur confère un certain caractère émollient, étant moins agressif que le laurylsulfate de sodium . Cela le rend adapté à une utilisation dans les produits de soins personnels où la douceur est requise.
Absorbant des gaz acides
La triéthanolamine (TEA), un composant du this compound, peut être utilisée comme absorbant des gaz "acides", par exemple le sulfure d'hydrogène et le dioxyde de carbone .
Source d'hydrogène dans la synthèse photocatalytique
La TEA a été utilisée comme source d'hydrogène dans la synthèse photocatalytique . Ce procédé utilise la lumière pour accélérer une réaction qui produit de l'hydrogène, une source d'énergie renouvelable potentielle.
Propriétés complexantes
La TEA possède de bonnes propriétés complexantes, ce qui la rend utile pour la modification des nanotubes de carbone en vue de l'extraction ultérieure du plomb (II) . Elle peut également être utilisée comme composé chélatant pour le zinc et le cuivre dans l'électrodéposition .
Synthèse de particules de taille nanométrique
La TEA est utilisée dans la synthèse de particules d'argent de taille nanométrique et de l'alumine de taille nanométrique—un composant des batteries au lithium .
Applications médicales
En médecine, la TEA est utilisée pour la synthèse de polymères amphiphiles—des vecteurs médicamenteux prometteurs qui augmentent leur biodisponibilité
Mécanisme D'action
Target of Action
Triethanolamine lauryl sulfate (TEALS) primarily targets fatty acids and oils . As a surfactant, it is used to reduce surface tension in various products, making it an effective solubilizing agent .
Mode of Action
As an amine, TEALS can accept a hydrogen to form hydroxide and a conjugate acid, thereby raising the pH of the solution . As a surfactant, it lowers the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Biochemical Pathways
TEALS affects the biochemical pathways related to the solubilization of oils and other ingredients. It neutralizes the electrical charge of the molecule, improving the water solubility and hydrophilic character of the compound . The amine and alcoholic properties of TEALS offer hydrogen bonding between the water molecule and the TEALS’s nitrogen and oxygen atoms, enhancing the solvent’s stability .
Pharmacokinetics
As a surfactant, it is known to be absorbed through the skin, where it can interact with the local environment . The extent of percutaneous absorption of topical surfactants is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .
Result of Action
The primary result of TEALS’s action is the creation of a more stable, homogenous solution or emulsion. It helps to prevent the separation of ingredients in a product, contributing to the product’s overall effectiveness . In personal care products, for example, TEALS can help to form the foaming base surfactant used in hair shampoos .
Action Environment
The action of TEALS can be influenced by environmental factors. For instance, the pH of the solution can affect the compound’s ability to neutralize fatty acids and solubilize oils . Additionally, the temperature can impact the stability of the solvent . It’s also worth noting that TEALS can be corrosive under certain conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Triethanolamine lauryl sulfate acts as a surfactant, reducing the surface tension of water, allowing for effective cleansing . It helps in removing dirt, oils, and impurities from the skin and hair
Cellular Effects
Triethanolamine lauryl sulfate is known to have some cellular effects. It is used in products like cleansers, body washes, and facial cleansers as it aids in the removal of dirt, oils, and impurities from the skin, leaving it feeling clean and refreshed
Molecular Mechanism
The molecular mechanism of action of Triethanolamine lauryl sulfate is primarily related to its surfactant properties. It reduces the surface tension of water, allowing for effective cleansing
Propriétés
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFHQMONDVVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S.C6H15NO3, C18H41NO7S | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027076 | |
| Record name | Dodecyl sulfate triethanolamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline] | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID OR PASTE | |
CAS RN |
139-96-8 | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl sulfate triethanolamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-hydroxyethyl)ammonium dodecylsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8458C1KAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















